3-(10-Phenyl-9-anthracenyl)phenyl boronic acid is an organic compound characterized by its unique structure, which includes a boronic acid functional group attached to a phenyl ring that is further connected to a phenyl-anthracene moiety. Its molecular formula is C26H19BO2, and it has a molecular weight of approximately 374.24 g/mol. The compound typically appears as light yellow to yellow crystals and is soluble in organic solvents, making it suitable for various chemical applications .
While detailed safety data is limited, some general precautions are recommended when handling 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid:
Boronic acids are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura couplings []. This reaction type allows for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound. 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid could potentially be used as a building block in the synthesis of complex organic molecules containing an anthracene moiety.
Anthracene derivatives are known for their ability to bind to various biomolecules []. 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid, with its combined anthracene and phenyl groups, might be investigated for its potential interaction with specific proteins or DNA.
Anthracene-based materials are being explored for their applications in organic electronics and optoelectronic devices due to their interesting photophysical properties []. The incorporation of 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid into polymers or other materials could be a potential research area to explore its influence on conductivity, light emission, or other desired properties.
The synthesis of 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid typically involves several steps:
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid has several notable applications:
Interaction studies involving 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid focus on its binding affinity with proteins and other biomolecules. These studies often employ techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy to elucidate the binding mechanisms and affinities. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action within biological systems .
Several compounds share structural similarities with 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 10-Phenylanthracen-9-ylboronic acid | C20H15BO2 | Simpler structure, lacks additional phenyl group |
| 4-Bromophenylboronic acid | C6H6BrO2 | More straightforward synthetic pathway |
| 4-Methylphenylboronic acid | C8H11BO2 | Exhibits different electronic properties |
Uniqueness: The uniqueness of 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid lies in its complex structure that combines both anthracene and phenyl functionalities, which enhances its electronic properties and potential applications in organic electronics compared to simpler boronic acids. Its ability to participate in diverse